1-Ethoxy-4-methyl-2-nitrobenzene
Description
1-Ethoxy-4-methyl-2-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 1, a methyl group (-CH₃) at position 4, and a nitro group (-NO₂) at position 2. This substitution pattern creates a unique electronic environment: the electron-donating ethoxy and methyl groups may counterbalance the electron-withdrawing nitro group, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-ethoxy-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDITDRNYKTXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602779 | |
| Record name | 1-Ethoxy-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85653-54-9 | |
| Record name | 1-Ethoxy-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Reduction: 1-Ethoxy-4-methyl-2-aminobenzene.
Oxidation: 1-Ethoxy-4-carboxy-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-methyl-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.
Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
4-Chloro-1-ethoxy-2-nitrobenzene (CAS not specified)
- Substituents : 1-ethoxy, 2-nitro, 4-chloro.
- Key differences: The 4-chloro substituent (electron-withdrawing) contrasts with the 4-methyl group (electron-donating) in the target compound. Chlorine’s higher electronegativity increases molecular polarity, likely elevating melting points and reducing solubility in nonpolar solvents compared to the methyl analog .
- Applications : Chlorinated nitroaromatics are common intermediates in pesticide synthesis, whereas methyl groups may enhance metabolic stability in pharmaceuticals.
1-(2-Methoxyethoxy)-4-nitrobenzene (CAS not specified)
- Substituents : 1-(2-methoxyethoxy), 4-nitro.
- Key differences : The polyether chain (-OCH₂CH₂OCH₃) introduces conformational flexibility and hydrogen-bonding capacity, as observed in its crystal structure (synclinal O–C–C–O conformation stabilized by C–H⋯O interactions). This contrasts with the rigid ethoxy group in the target compound, which may limit packing efficiency .
- Molecular weight : 197.19 g/mol (vs. 181.19 g/mol for 1-ethoxy-4-methyl-2-nitrobenzene, calculated).
1-Iodo-4-methoxy-2-nitrobenzene (CAS not specified)
- Substituents : 1-iodo, 4-methoxy, 2-nitro.
- Methoxy at position 4 (vs. methyl in the target) offers stronger electron donation, enhancing resonance stabilization of the nitro group .
Crystallographic and Structural Insights
- 1-(2-Methoxyethoxy)-4-nitrobenzene : Crystallizes in an orthorhombic system (space group Pna2₁) with unit cell dimensions a = 11.280 Å, b = 20.430 Å, and c = 4.1079 Å. The asymmetric ethylene glycol ether strand promotes C–H⋯O hydrogen bonding, absent in the target compound due to its simpler substituents .
- 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene: Features an extended conjugation system via the ethenyl group, enhancing π-π stacking interactions.
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
1-Ethoxy-4-methyl-2-nitrobenzene, a compound with the chemical formula C9H11NO3, is an aromatic nitro compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and toxicology. Understanding its biological activity is crucial for evaluating its potential applications and safety.
Chemical Structure
The structure of this compound includes:
- Ethoxy Group : Enhances solubility and reactivity.
- Methyl Group : Influences electronic properties and steric hindrance.
- Nitro Group : Acts as an electron-withdrawing group, facilitating electrophilic substitution reactions.
Synthesis
This compound can be synthesized through electrophilic aromatic substitution reactions. Common methods include:
- Nitration of Ethoxy-4-methylbenzene : Involves the introduction of the nitro group using nitrating agents.
- Alkylation Processes : Utilizes alkyl halides in the presence of bases to introduce the ethoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:
- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
- Nucleophilic Substitution Reactions : The ethoxy and methyl groups can participate in reactions leading to the formation of new compounds.
Toxicological Profile
Research indicates that compounds similar to this compound, particularly those containing nitro groups, exhibit various toxicological effects. Notable findings include:
- Methemoglobinemia : Nitro compounds can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity (Martínez et al., 2003).
Case Studies
Several case studies highlight the dangers associated with nitro compounds:
| Study Reference | Patient Description | Outcome |
|---|---|---|
| Martínez et al. (2003) | 82-year-old male ingested 250 mL of a substance containing nitrobenzene | Developed severe methemoglobinemia; died after 4 days |
| Gupta et al. (2012) | 17-year-old female unconscious after ingestion | Methemoglobin level at 63%; died after treatment |
| Kumar et al. (2017) | 17-year-old female ingested nitrobenzene | Died from complications related to poisoning |
Pharmacological Potential
This compound has been investigated for its potential as a pharmacophore in drug development. The compound's ability to undergo redox reactions may allow it to act as an antioxidant or facilitate drug delivery mechanisms.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar nitro compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Ethoxy-2-nitrobenzene | Lacks methyl group | Different reactivity patterns |
| 1-Methyl-2-nitrobenzene | Lacks ethoxy group | Affects solubility and behavior |
| Nitrobenzene | Simple structure | Well-documented toxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
